2-Butanone-1,1,1,3,3-d5
Overview
Description
2-Butanone-1,1,1,3,3-d5, also known as deuterated 2-butanone, is a stable isotope-labeled compound. It is a derivative of 2-butanone, where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butanone-1,1,1,3,3-d5 can be synthesized through the deuteration of 2-butanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar deuteration process but on a larger scale. The use of high-purity deuterium oxide and advanced catalytic systems ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Butanone-1,1,1,3,3-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated acetic acid.
Reduction: It can be reduced to form deuterated 2-butanol.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Deuterated acetic acid.
Reduction: Deuterated 2-butanol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone-1,1,1,3,3-d5 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials for enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-Butanone-1,1,1,3,3-d5 involves its interaction with various molecular targets through hydrogen-deuterium exchange. This exchange alters the physical and chemical properties of the compound, making it useful in tracing and studying reaction mechanisms. The deuterium atoms provide a distinct NMR signal, allowing researchers to monitor the compound’s behavior in real-time .
Comparison with Similar Compounds
2-Butanone-4,4,4-d3: Another deuterated derivative of 2-butanone with three deuterium atoms.
1-Butanol-d10: A deuterated alcohol with ten deuterium atoms.
2-Pentanone-1,1,1,3,3-d5: A deuterated ketone similar to 2-butanone-1,1,1,3,3-d5 but with an additional carbon atom.
Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct NMR signals and makes it particularly useful in detailed structural and mechanistic studies. Its balanced deuteration also ensures minimal perturbation to the compound’s original properties, making it an ideal tracer in various research applications .
Properties
IUPAC Name |
1,1,1,3,3-pentadeuteriobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-PDWRLMEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24313-50-6 | |
Record name | 2-Butanone-1,1,1,3,3-d5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone-1,1,1,3,3-d5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Butanone-1,1,1,3,3-d5 used in this research instead of regular 2-butanone?
A1: While the abstract doesn't explicitly state the reason, the use of deuterated compounds like this compound is common in chemical kinetics studies. The substitution of deuterium for hydrogen alters the reaction rates due to the kinetic isotope effect. [] This allows researchers to study reaction mechanisms in detail by observing how the rate changes with deuterium substitution. In this case, studying the reaction with this compound likely helps elucidate the mechanism by which methyl radicals react with 2-butanone and provides information about the stability of the resulting butanonyl radicals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.